2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid is an organic compound belonging to the biphenyl family It is characterized by the presence of two methyl groups and a sulfonic acid group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid typically involves the sulfonation of 2’,4’-dimethylbiphenyl. The process can be carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing the compound’s distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dimethyl[1,1’-biphenyl]
- 4,4’-Dimethyl[1,1’-biphenyl]
- 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diamine
Uniqueness
2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid is unique due to the presence of both methyl groups and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in electrophilic substitution reactions, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H14O3S |
---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H14O3S/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)18(15,16)17/h3-9H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
YKXFTKKLOJVRTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.